Cyclodecanamine hydrochloride
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Overview
Description
Cyclodecanamine hydrochloride is an organic compound with the chemical formula C₁₀H₂₂ClN. It is a derivative of cyclodecanamine, where the amine group is protonated and paired with a chloride ion. This compound is primarily known for its applications in medicinal chemistry, particularly as an anti-diabetic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclodecanamine hydrochloride can be synthesized through the hydrogenation of cyclodecanone in the presence of ammonia and a suitable catalyst. The reaction typically involves the following steps:
Hydrogenation of Cyclodecanone: Cyclodecanone is hydrogenated in the presence of ammonia and a catalyst such as nickel or cobalt to form cyclodecanamine.
Formation of Hydrochloride Salt: The resulting cyclodecanamine is then treated with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Catalytic Hydrogenation: Utilizing high-pressure hydrogenation reactors to convert cyclodecanone to cyclodecanamine.
Purification and Crystallization: The crude product is purified through distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Cyclodecanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it back to cyclodecanamine.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of cyclodecanone or cyclodecanamide.
Reduction: Regeneration of cyclodecanamine.
Substitution: Formation of N-alkyl or N-acyl derivatives of cyclodecanamine.
Scientific Research Applications
Cyclodecanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
Cyclodecanamine hydrochloride can be compared with other similar compounds such as:
Cyclohexylamine: Another aliphatic amine with similar properties but a different ring size and structure.
Cyclooctylamine: Similar in structure but with an eight-membered ring instead of ten.
Uniqueness: this compound’s unique ten-membered ring structure provides distinct steric and electronic properties, making it valuable in specific synthetic and medicinal applications.
Comparison with Similar Compounds
- Cyclohexylamine
- Cyclooctylamine
- Cyclododecylamine
Cyclodecanamine hydrochloride’s unique structure and properties make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
cyclodecanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c11-10-8-6-4-2-1-3-5-7-9-10;/h10H,1-9,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYALQSOADWWYPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC(CCCC1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91342-29-9 |
Source
|
Record name | cyclodecanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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